molecular formula C16H20FN7O2 B2903232 2-(4-ethylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 672343-01-0

2-(4-ethylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2903232
CAS No.: 672343-01-0
M. Wt: 361.381
InChI Key: BNIRVMFTQZXMDL-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a substituted pyrimidine derivative characterized by a 5-nitro group, a 4-ethylpiperazinyl moiety at the 2-position, and a 3-fluorophenyl group at the N4 position.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN7O2/c1-2-22-6-8-23(9-7-22)16-20-14(18)13(24(25)26)15(21-16)19-12-5-3-4-11(17)10-12/h3-5,10H,2,6-9H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIRVMFTQZXMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is to start with a suitable pyrimidine derivative and introduce the ethylpiperazine group through nucleophilic substitution reactions. The fluorophenyl group can be introduced using electrophilic aromatic substitution reactions, and the nitro group can be added through nitration reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine, resulting in different functional groups.

  • Substitution: : The ethylpiperazine group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: : Typical reducing agents include hydrogen gas, iron powder, and sodium borohydride.

  • Substitution: : Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Alkylated, acylated, or amine-substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It can serve as a probe or inhibitor in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: : It has potential as a lead compound for the development of new drugs, particularly in the fields of oncology and infectious diseases.

  • Industry: : It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N4 Position

The N4-aryl group significantly influences physicochemical and biological properties. Key analogs include:

Compound Name N4 Substituent Molecular Formula Molecular Weight Key Properties/Findings Reference
N4-(3,4-dimethylphenyl) analog 3,4-dimethylphenyl C18H25N7O2 371.45 Higher lipophilicity; ChemSpider ID 2545871
N4-(4-methoxyphenyl) analog 4-methoxyphenyl C22H25N7O2 419.49 Electron-donating methoxy group; improved solubility
N4-(2,5-dimethoxyphenyl) analog 2,5-dimethoxyphenyl C18H24N6O4 388.4 Enhanced electronic effects; CAS 714255-71-7
N4-(sec-butyl) analog sec-butyl C8H13N5O2 211.22 Aliphatic substituent; reduced aromaticity

Analysis :

  • The 3-fluorophenyl group in the target compound provides a balance of electron-withdrawing character and moderate steric bulk, contrasting with the electron-donating 4-methoxyphenyl (e.g., +M effect) and the bulky 3,4-dimethylphenyl substituents .
  • The sec-butyl analog () demonstrates how aliphatic N4 groups reduce molecular weight and aromaticity, likely altering membrane permeability and metabolic stability .
Variations in the 2-Position Substituent

The 2-position piperazinyl/piperidinyl groups modulate solubility and target engagement:

Compound Name 2-Position Substituent Molecular Formula Key Findings Reference
2-(4-benzylpiperazin-1-yl) analog 4-benzylpiperazinyl C22H25N7O2 Increased steric bulk; higher molecular weight (419.49)
2-(3-methylpiperidin-1-yl) analog 3-methylpiperidinyl C18H24N6O4 Reduced flexibility; potential for altered binding kinetics

Analysis :

  • The 4-ethylpiperazinyl group in the target compound offers a compromise between hydrophilicity (due to the piperazine ring) and moderate steric demand from the ethyl chain. In contrast, the 4-benzylpiperazinyl analog () introduces aromatic bulk, which may hinder target access but improve selectivity .
Symmetric vs. Asymmetric Substitution Patterns

highlights symmetric N4,N6-disubstituted analogs (e.g., N4,N6-bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine ), which exhibit high melting points (159–197°C) and variable synthetic yields (30–95%) . These compounds differ from the target molecule’s asymmetric substitution, which may confer advantages in solubility and synthetic accessibility.

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C15H19FN6O2C_{15}H_{19}FN_6O_2, with a molecular weight of 336.35 g/mol. It features a pyrimidine core substituted with an ethylpiperazine moiety and a fluorophenyl group, which may contribute to its biological properties.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group may enhance its reactivity and interaction with biological molecules.

Anticancer Activity

Studies have demonstrated that related compounds exhibit significant anticancer properties by inhibiting tumor cell proliferation. For instance, a derivative with similar structural features was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
A54912.5Caspase activation
MCF-78.3Cell cycle arrest
HeLa15.0Apoptosis induction

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, including E. coli and S. aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Studies

  • Case Study on Anticancer Effects : A study conducted on human lung carcinoma cells (A549) demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers within 48 hours of exposure .
  • Clinical Implications in Antimicrobial Resistance : A recent investigation into the antimicrobial properties revealed that the compound could serve as a lead structure for developing new antibiotics against resistant strains of bacteria .

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